

# An In-depth Technical Guide on the TIGIT-CD226 Interaction

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Audience: Researchers, scientists, and drug development professionals.

## **Abstract**

The T cell immunoreceptor with Ig and ITIM domains (TIGIT) and the co-stimulatory receptor CD226 (also known as DNAM-1) form a critical axis in regulating the adaptive and innate immune systems.[1] These two receptors, often co-expressed on the surface of T cells and Natural Killer (NK) cells, compete for the same ligands, primarily CD155 (Poliovirus Receptor, PVR).[1] While CD226 engagement provides a potent co-stimulatory signal essential for antitumor and anti-viral responses, TIGIT acts as a crucial inhibitory checkpoint, suppressing immune cell function upon ligand binding.[1][2] This guide provides a detailed overview of the molecular interactions, competitive dynamics, signaling pathways, and experimental methodologies relevant to the TIGIT-CD226 axis, offering a technical resource for researchers in immunology and oncology.

#### The TIGIT/CD226 Axis: A Molecular Overview

TIGIT and CD226 are type I transmembrane glycoproteins belonging to the immunoglobulin superfamily.[3] They are key players in a complex network of receptors, including CD96 and CD112R, that interact with nectin and nectin-like molecules expressed on antigen-presenting cells (APCs) and tumor cells.[4][5]

• TIGIT (T cell immunoreceptor with Ig and ITIM domains): An inhibitory receptor expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[4][6] Its cytoplasmic tail contains a



canonical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][7]

- CD226 (DNAM-1): A co-stimulatory receptor expressed on T cells, NK cells, monocytes, and a subset of B cells.[5] It plays a critical role in mediating cytotoxicity and cytokine production.
   [3]
- CD155 (PVR) and CD112 (Nectin-2): The primary shared ligands for both TIGIT and CD226.
   [3][6] These ligands are frequently overexpressed on various tumor cells and APCs, contributing to immune evasion.
   [3][8]

The balance of signals transmitted by TIGIT and CD226 is pivotal for determining the functional outcome of an immune response.[1] Dysregulation of this axis, often characterized by the upregulation of TIGIT and/or downregulation of CD226 on tumor-infiltrating lymphocytes (TILs), is a common mechanism of tumor immune escape.[2][9]

# **Quantitative Data: Competitive Ligand Binding**

A central feature of the TIGIT-CD226 axis is the competitive binding for their shared ligand, CD155. TIGIT exhibits a significantly higher binding affinity for CD155 compared to CD226.[3] [10] This affinity difference allows TIGIT to effectively outcompete CD226 for ligand binding, leading to a dominant inhibitory signal even when both receptors are present.[8][11]

Receptor	Ligand	Reported Binding Affinity (Kd)
TIGIT	CD155 (PVR)	~1-3 nM[3]
CD226	CD155 (PVR)	~119 nM[3]
TIGIT	CD112 (Nectin-2)	Weaker than TIGIT-CD155[2]
CD226	CD112 (Nectin-2)	Weaker than CD226-CD155

Note: Kd values can vary between studies due to different experimental conditions and techniques (e.g., Surface Plasmon Resonance).

## **Mechanisms of TIGIT-Mediated Inhibition**



TIGIT suppresses immune cell function through several distinct mechanisms, all of which ultimately dampen the activating signals mediated by CD226 and the T cell receptor (TCR).

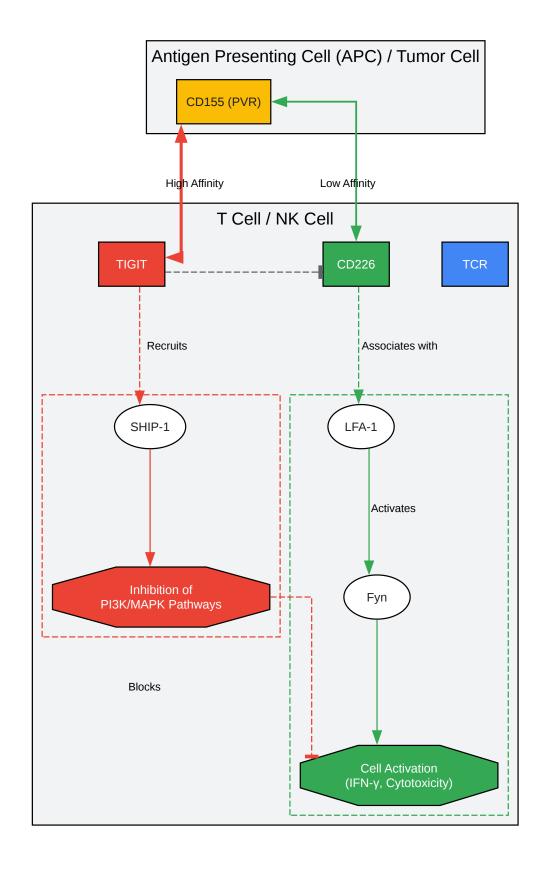
- Direct Intrinsic Signaling: Upon binding CD155, the ITIM and ITT-like motifs in TIGIT's
  cytoplasmic tail become phosphorylated.[4][7] This leads to the recruitment of SH2 domaincontaining phosphatases, such as SHIP-1, which can dephosphorylate key signaling
  intermediates in the PI3K and MAPK pathways, thereby inhibiting cell activation.[4]
- Ligand Competition: Due to its higher affinity, TIGIT directly blocks CD226 from accessing CD155, preventing the initiation of co-stimulatory signals.[9][10][11]
- Disruption of CD226 Dimerization: TIGIT can interact with CD226 in cis (on the same cell surface), which disrupts the homodimerization of CD226 required for stable ligand binding and effective signaling.[10][11][12][13]
- Indirect Inhibition via APCs: TIGIT engagement on T cells can induce CD155 on APCs to trigger the production of immunosuppressive cytokines like IL-10, while decreasing the production of pro-inflammatory cytokines such as IL-12.[4][9][10]

# **Signaling Pathways**

The opposing functions of TIGIT and CD226 are rooted in their distinct downstream signaling cascades.

## **TIGIT and CD226 Signaling at the Immune Synapse**





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Caption: Opposing signaling pathways of TIGIT (inhibitory) and CD226 (co-stimulatory).



# **Experimental Protocols & Workflows**

Studying the TIGIT-CD226 interaction requires a combination of biophysical, biochemical, and cell-based assays.

## Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of TIGIT and CD226 to their ligands.

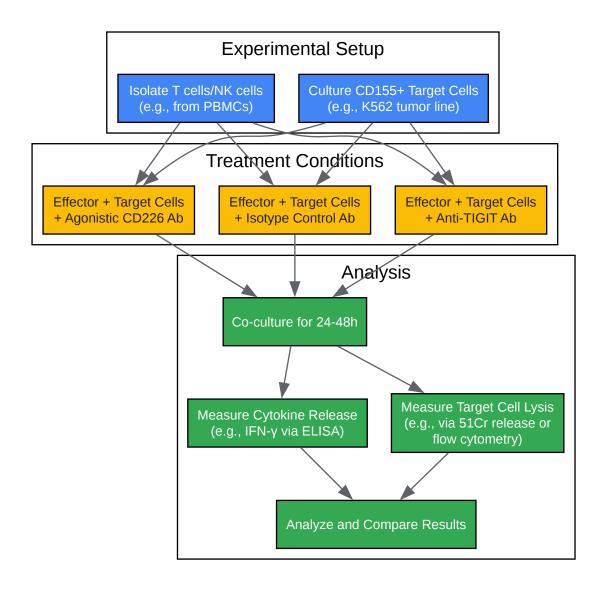
#### Methodology:

- Immobilization: Covalently immobilize recombinant human CD155-Fc chimera onto a CM5 sensor chip surface via amine coupling. A reference channel should be prepared by activating and blocking the surface without protein immobilization.
- Analyte Preparation: Prepare serial dilutions of recombinant human TIGIT or CD226 extracellular domains (analyte) in HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
- Binding Measurement: Inject the analyte dilutions over the reference and ligand-immobilized surfaces at a constant flow rate (e.g., 30 μL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
- Regeneration: After each cycle, regenerate the sensor surface using a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.0).
- Data Analysis: Subtract the reference channel sensorgram from the active channel sensorgram. Fit the resulting data to a 1:1 Langmuir binding model to calculate ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).

## T Cell/NK Cell Co-culture Functional Assay

Objective: To assess the functional consequence of TIGIT engagement or blockade on T cell or NK cell effector functions (e.g., cytokine production, cytotoxicity).





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Caption: Workflow for a co-culture assay to test TIGIT/CD226 function.

#### Methodology:

- Cell Preparation: Isolate human NK cells or T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits. Culture a target cell line known to express high levels of CD155 (e.g., K562).
- Co-culture Setup: Plate target cells in a 96-well plate. Add the isolated effector cells (NK or T cells) at a specified Effector: Target (E:T) ratio (e.g., 10:1).



- Treatment Groups:
  - Control: Add an isotype control antibody.
  - TIGIT Blockade: Add a blocking anti-TIGIT monoclonal antibody (e.g., 10 μg/mL).
  - CD226 Blockade (for mechanism validation): Add a blocking anti-CD226 antibody.
- Incubation: Incubate the co-culture for 4-24 hours at 37°C.
- Functional Readout (Cytokine Production): After incubation, collect the supernatant and measure the concentration of IFN-y or other relevant cytokines using an ELISA kit.
- Functional Readout (Cytotoxicity): Measure target cell lysis. For flow cytometry-based methods, pre-label target cells with a fluorescent dye (e.g., CFSE) and after co-culture, stain with a viability dye (e.g., 7-AAD). The percentage of dead (7-AAD+) target cells (CFSE+) is quantified.

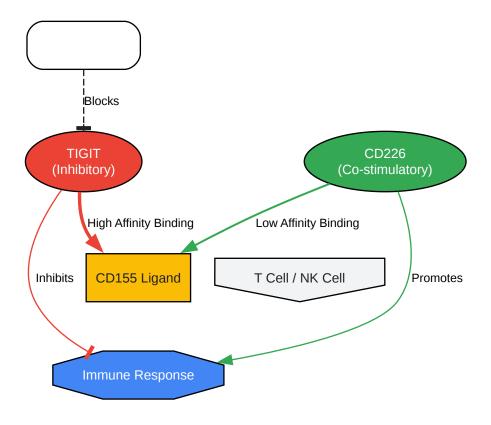
# **Therapeutic Implications**

The dominant inhibitory role of TIGIT in the tumor microenvironment makes it a prime target for cancer immunotherapy.[4][6] Monoclonal antibodies designed to block the TIGIT-CD155 interaction aim to "release the brakes" on the immune system in several ways:

- Preventing TIGIT's intrinsic inhibitory signaling.[14]
- Allowing the co-stimulatory receptor CD226 to bind CD155, thereby promoting T cell and NK cell activation.[1][9]

Clinical trials are actively investigating anti-TIGIT antibodies, particularly in combination with PD-1/PD-L1 blockade, with promising early results in cancers like non-small cell lung cancer.[1] The rationale is that dual blockade can overcome two distinct mechanisms of immune suppression, leading to a more robust and durable anti-tumor response.[4]





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Caption: Logical diagram of TIGIT/CD226 competitive binding and therapeutic blockade.

#### Conclusion

The TIGIT-CD226 axis represents a sophisticated rheostat for tuning immune cell activity. The higher affinity of the inhibitory TIGIT receptor for the shared ligand CD155 provides a powerful mechanism to maintain self-tolerance and prevent excessive inflammation. However, this same mechanism is frequently co-opted by tumors to evade immune destruction. A thorough understanding of the quantitative biophysics, molecular signaling, and functional outcomes of this interaction is essential for the continued development of novel immunotherapies aimed at restoring potent anti-tumor immunity.

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